molecular formula C12H8Br2N2O B14163344 Diazene, bis(3-bromophenyl)-, 1-oxide CAS No. 23377-24-4

Diazene, bis(3-bromophenyl)-, 1-oxide

Cat. No.: B14163344
CAS No.: 23377-24-4
M. Wt: 356.01 g/mol
InChI Key: ZJOZUCVPNIVCJN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazene, bis(3-bromophenyl)-, 1-oxide typically involves the reduction of 1-bromo-3-nitrobenzene. This reduction process can be carried out using various reducing agents such as iron powder in the presence of acetic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reduction and formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Diazene, bis(3-bromophenyl)-, 1-oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various oxidation products.

    Reduction: It can be reduced back to its precursor, 1-bromo-3-nitrobenzene, under specific conditions.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as iron powder and acetic acid are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted diazene derivatives.

Scientific Research Applications

Diazene, bis(3-bromophenyl)-, 1-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism by which diazene, bis(3-bromophenyl)-, 1-oxide exerts its effects involves its interaction with molecular targets and pathways. The compound’s diazene linkage and bromophenyl groups allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the context of its application, such as its role in organic synthesis or potential biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diazene, bis(3-bromophenyl)-, 1-oxide is unique due to the presence of bromine atoms, which influence its reactivity and physical properties. The bromine atoms can participate in specific interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s behavior in various chemical and biological contexts.

Properties

CAS No.

23377-24-4

Molecular Formula

C12H8Br2N2O

Molecular Weight

356.01 g/mol

IUPAC Name

(3-bromophenyl)-(3-bromophenyl)imino-oxidoazanium

InChI

InChI=1S/C12H8Br2N2O/c13-9-3-1-5-11(7-9)15-16(17)12-6-2-4-10(14)8-12/h1-8H

InChI Key

ZJOZUCVPNIVCJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N=[N+](C2=CC(=CC=C2)Br)[O-]

Origin of Product

United States

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